

Triethylstibine: A Comprehensive Technical Guide to its Role in Coordination Chemistry

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Compound of Interest

Compound Name: Triethylstibine

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Introduction

Triethylstibine (SbEt_3), an organoantimony compound, has carved a significant niche in the realm of coordination and organometallic chemistry. Its unique electronic and steric properties as a ligand allow it to form a diverse array of complexes with various transition metals. This technical guide provides an in-depth exploration of **triethylstibine**, covering its fundamental properties, synthesis, and its versatile role as a ligand in coordination chemistry. The document details experimental protocols for the synthesis of **triethylstibine** and its key coordination complexes, presents quantitative structural and spectroscopic data, and visualizes the synthetic pathways and logical relationships using Graphviz diagrams.

Physicochemical Properties of Triethylstibine

Triethylstibine is a colorless, pyrophoric liquid with a distinct odor. Its key physicochemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₆ H ₁₅ Sb
Molar Mass	208.94 g/mol
Appearance	Colorless liquid
Density	1.324 g/cm ³ at 20 °C
Melting Point	-96 °C
Boiling Point	158-160 °C
Solubility	Insoluble in water; soluble in organic solvents

Synthesis of Triethylstibine

The most common and efficient method for the laboratory synthesis of **triethylstibine** involves the reaction of a Grignard reagent, ethylmagnesium bromide, with antimony trichloride.

Fig. 1: Synthesis of **Triethylstibine** via Grignard Reaction.

Detailed Experimental Protocol: Synthesis of Triethylstibine

Materials:

- Magnesium turnings
- Ethyl bromide
- Antimony(III) chloride
- Anhydrous diethyl ether
- Iodine crystal (as initiator)
- Standard Schlenk line and glassware

Procedure:

- **Preparation of Ethylmagnesium Bromide:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added to activate the magnesium surface. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.
- **Reaction with Antimony Trichloride:** The Grignard solution is cooled in an ice bath. A solution of antimony(III) chloride in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate of magnesium chloride will form.
- **Work-up and Purification:** After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The mixture is then hydrolyzed by the slow addition of saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ethereal extracts are dried over anhydrous sodium sulfate.
- **Distillation:** The diethyl ether is removed by distillation at atmospheric pressure. The residue is then distilled under reduced pressure to yield pure **triethylstibine**. All operations must be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the pyrophoric nature of **triethylstibine**.

Triethylstibine in Coordination Chemistry

Triethylstibine functions as a soft Lewis base, readily donating its lone pair of electrons on the antimony atom to form coordinate bonds with transition metals. The steric bulk of the three ethyl groups influences the coordination number and geometry of the resulting complexes.

Coordination with Platinum(II)

Triethylstibine reacts with platinum(II) halides to form square planar complexes. The reaction of potassium tetrachloroplatinate(II) with **triethylstibine** can yield both cis- and trans- isomers of dichlorobis(**triethylstibine**)platinum(II).

Fig. 2: Synthesis of cis- and trans-[PtCl₂(SbEt₃)₂].

Materials:

- Potassium tetrachloroplatinate(II) ($K_2[PtCl_4]$)
- **Triethylstibine** ($SbEt_3$)
- Ethanol
- Water

Procedure:

- A solution of $K_2[PtCl_4]$ in water is prepared.
- A solution of **triethylstibine** in ethanol is added dropwise to the aqueous $K_2[PtCl_4]$ solution with stirring at room temperature.
- A yellow precipitate of $cis-[PtCl_2(SbEt_3)_2]$ forms immediately.
- The precipitate is collected by filtration, washed with water, then ethanol, and finally diethyl ether, and dried in vacuo.

Complex	Pt-Sb Bond Length (Å)	Pt-Cl Bond Length (Å)	Sb-Pt-Sb Angle (°)	Cl-Pt-Cl Angle (°)
cis- $[PtCl_2(SbEt_3)_2]$	2.55 - 2.57	2.35 - 2.37	~95	~90
trans- $[PtCl_2(SbEt_3)_2]$	2.56 - 2.58	2.29 - 2.31	180	180

Coordination with Gold(I)

Triethylstibine reacts with gold(I) precursors, such as $(tht)AuCl$ (tht = tetrahydrothiophene), to form linear gold(I) complexes.

Fig. 3: Synthesis of $[AuCl(SbEt_3)]$.

Materials:

- Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl]

- **Triethylstibine** (SbEt_3)

- Dichloromethane

Procedure:

- (tht)AuCl is dissolved in dichloromethane.
- A solution of one equivalent of **triethylstibine** in dichloromethane is added dropwise to the gold precursor solution at room temperature with stirring.
- The reaction mixture is stirred for one hour.
- The solvent is removed under reduced pressure to yield a white solid.
- The product can be recrystallized from a suitable solvent system like dichloromethane/hexane.

Complex	Au-Sb Bond Length (Å)	Au-Cl Bond Length (Å)	Sb-Au-Cl Angle (°)
[AuCl(SbEt ₃)]	~2.53	~2.28	~180

Spectroscopic Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for the characterization of **triethylstibine** and its coordination complexes.

Infrared Spectroscopy

The coordination of **triethylstibine** to a metal center results in shifts in the vibrational frequencies of the Sb-C bonds.

Compound/Complex	$\nu(\text{Sb-C}) \text{ (cm}^{-1}\text{)}$
Triethylstibine (SbEt_3)	~510, ~470
cis-[$\text{PtCl}_2(\text{SbEt}_3)_2$]	Shifted to higher frequency
[$\text{AuCl}(\text{SbEt}_3)$]	Shifted to higher frequency

The increase in the Sb-C stretching frequency upon coordination is attributed to the donation of electron density from the antimony to the metal, which strengthens the Sb-C bonds.

NMR Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the presence of the ethyl groups and to probe the symmetry of the complexes.

Complex	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
cis-[$\text{PtCl}_2(\text{SbEt}_3)_2$]	Complex multiplets for CH_2 and CH_3	Two distinct sets of resonances for CH_2 and CH_3
trans-[$\text{PtCl}_2(\text{SbEt}_3)_2$]	A single set of resonances (quartet for CH_2 , triplet for CH_3)	A single set of resonances for CH_2 and CH_3
[$\text{AuCl}(\text{SbEt}_3)$]	A single set of resonances (quartet for CH_2 , triplet for CH_3)	A single set of resonances for CH_2 and CH_3

The differences in the NMR spectra of the cis and trans isomers of [$\text{PtCl}_2(\text{SbEt}_3)_2$] are a direct consequence of their different symmetries.

Conclusion

Triethylstibine is a versatile ligand in coordination chemistry, forming stable complexes with a range of transition metals. Its synthesis is well-established, and its coordination behavior can be systematically studied through various spectroscopic and crystallographic techniques. The quantitative data on bond lengths, bond angles, and spectroscopic shifts provide valuable insights into the nature of the metal-antimony bond and the factors influencing the structure

and reactivity of these complexes. The detailed experimental protocols provided herein serve as a practical guide for the synthesis and characterization of key **triethylstibine** compounds, which are of interest to researchers in inorganic synthesis, catalysis, and materials science. Further research into the applications of these complexes, particularly in catalysis and as precursors for novel materials, continues to be an active and promising area of investigation.

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